molecular formula C12H17BrO B8437082 2-(4-Bromo-2,6-diethylphenyl)ethanol

2-(4-Bromo-2,6-diethylphenyl)ethanol

Cat. No.: B8437082
M. Wt: 257.17 g/mol
InChI Key: APCSWUQODAPCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2,6-diethylphenyl)ethanol is a brominated aromatic compound featuring an ethanol moiety attached to a phenyl ring substituted with a bromine atom at the para position and ethyl groups at the 2 and 6 positions. These analogs are often intermediates in pharmaceutical synthesis or metabolites of psychoactive substances . The ethyl groups in the target compound confer steric bulk and lipophilicity, distinguishing it from derivatives with smaller or electronegative substituents.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

2-(4-bromo-2,6-diethylphenyl)ethanol

InChI

InChI=1S/C12H17BrO/c1-3-9-7-11(13)8-10(4-2)12(9)5-6-14/h7-8,14H,3-6H2,1-2H3

InChI Key

APCSWUQODAPCLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1CCO)CC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly influence molecular properties. A comparative analysis is provided below:

Compound Name Substituents Molecular Weight (g/mol) Predicted logP Key Structural Features
2-(4-Bromo-2,6-diethylphenyl)ethanol 4-Br, 2,6-diethyl 285.15 (calculated) ~3.8 High lipophilicity, steric hindrance
2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) 4-Br, 2,5-dimethoxy 261.09 ~2.1 Moderate lipophilicity, methoxy groups prone to demethylation
2-(4-Bromophenyl)ethanol 4-Br 201.06 ~1.5 Minimal steric hindrance, high reactivity
1-(4-Bromo-2,6-difluoro-phenyl)-ethanol 4-Br, 2,6-difluoro 237.04 ~2.4 Electronegative fluorines enhance stability

Key Observations :

  • Lipophilicity : Ethyl groups (target compound) increase logP compared to methoxy (BDMPE) or fluoro substituents .
  • Electron Effects : Fluorine atoms (in difluoro analogs) withdraw electron density, altering aromatic ring reactivity .
Metabolic Pathways and Stability
  • BDMPE : A metabolite of 2C-B, formed via oxidative deamination. Methoxy groups undergo demethylation to produce hydroxylated derivatives .
  • 2-(4-Bromophenyl)ethanol: Likely oxidized to 4-bromophenylacetic acid, followed by conjugation (e.g., glucuronidation) .
  • Diethyl Substituents (Target Compound): Expected to resist demethylation due to the stability of ethyl groups. Metabolism may involve oxidation of the ethanol moiety or cytochrome P450-mediated processes .

Research Findings and Functional Implications

Hydrogen Bonding and Crystal Packing

In analogs like 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol (), the ethanol group participates in intramolecular hydrogen bonds (N–H···O), stabilizing the crystal structure. Diethyl substituents in the target compound may reduce hydrogen bonding capacity, favoring hydrophobic interactions .

Toxicity and Bioactivity
  • BDMPE : Associated with the toxicity of 2C-B, though specific effects are understudied .
  • Fluorinated Analogs: Enhanced metabolic stability due to fluorine’s resistance to oxidation, as seen in 1-(4-Bromo-2,6-difluoro-phenyl)-ethanol .

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